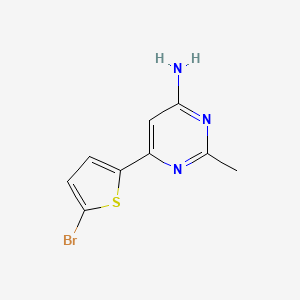

6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine

Overview

Description

“6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of these rings suggests that this compound might have applications in pharmaceuticals or materials science .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other pyrimidine and thiophene derivatives. For instance, one common method for synthesizing thiophene derivatives involves the Gewald reaction, which is a multicomponent reaction involving a ketone, a α-methylene carbonyl compound, and elemental sulfur .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrimidine ring attached to a thiophene ring via a carbon-carbon bond. The bromine atom is likely attached to the 5-position of the thiophene ring, and the methyl group and amine group are likely attached to the 2- and 4-positions of the pyrimidine ring, respectively .Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Reactions

Studies have demonstrated various synthetic routes and reactions involving pyrimidin-4-amine derivatives, highlighting their versatility in chemical synthesis. For example, the palladium-catalyzed hydrolysis and Suzuki cross-coupling reactions are common methods for creating complex pyrimidine structures, offering insights into their chemical behavior and the influence of different substituents (Ahmad et al., 2019). Additionally, regioselective reactions and the role of specific functional groups in determining product formation have been studied, demonstrating the importance of precise chemical manipulation for desired outcomes (Doulah et al., 2014).

Crystallography and Molecular Structure

X-ray crystallography and other analytical techniques are employed to elucidate the structures of synthesized compounds, confirming their configurations and providing a foundation for further modifications. These structural analyses are crucial for understanding the molecular basis of their potential biological activities and for guiding the design of more effective derivatives (Odell et al., 2007).

Biological Applications

Antimicrobial and Anticancer Activities

Several pyrimidine derivatives exhibit promising antimicrobial and anticancer properties, indicating their potential as therapeutic agents. For instance, substituted benzamide derivatives have been evaluated for their antimicrobial activity, showing significant efficacy against various bacterial and fungal strains (Vijaya Laxmi et al., 2019). Furthermore, specific pyrimidine compounds have been synthesized and tested for their antiproliferative effects on cancer cell lines, suggesting their applicability in cancer research and therapy (Atapour-Mashhad et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of organic semiconductors , suggesting that the compound may interact with certain electronic structures or materials

Mode of Action

It’s known that similar compounds have a planar conjugated bicyclic structure that allows for stronger π–π interactions, which can tune the band-gap and energy level of polymer organic semiconductors . This suggests that 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

Similar compounds have been used in the synthesis of organic semiconductors , suggesting that the compound may influence pathways related to electronic conductivity and energy transfer.

Result of Action

Similar compounds have been used in the synthesis of organic semiconductors , suggesting that the compound may influence the electronic properties of these materials.

properties

IUPAC Name |

6-(5-bromothiophen-2-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGMLDRXLHVFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

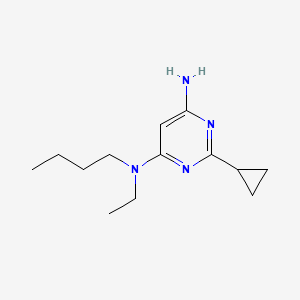

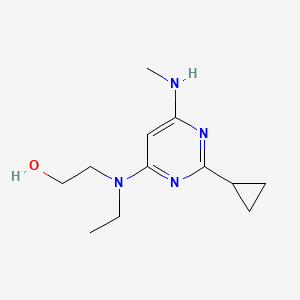

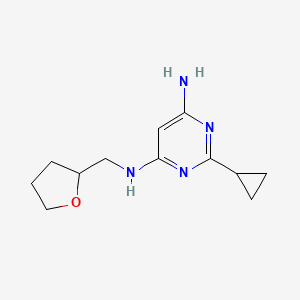

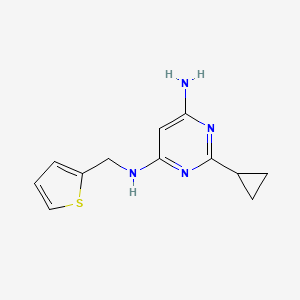

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)

![(1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471683.png)

![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)